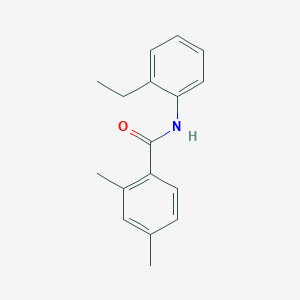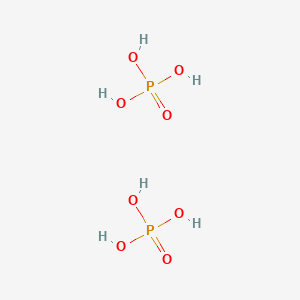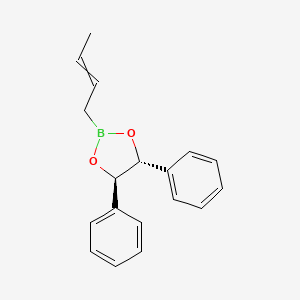
3-Oxo-2-(2-phenylhydrazinylidene)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2-(2-phenylhydrazinylidene)pentanal is an organic compound with the molecular formula C11H12N2O2 It is known for its unique structure, which includes a phenylhydrazinylidene group attached to a pentanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(2-phenylhydrazinylidene)pentanal typically involves the reaction of 2-oxopentanal with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-oxopentanal and phenylhydrazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 2-oxopentanal is added to a solution of phenylhydrazine in the chosen solvent. The mixture is then heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration or extraction.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may vary. Industrial synthesis often involves optimization of reaction conditions to maximize yield and purity, including the use of catalysts and automated processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-2-(2-phenylhydrazinylidene)pentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The phenylhydrazinylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Oxo-2-(2-phenylhydrazinylidene)pentanal has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Oxo-2-(2-phenylhydrazinylidene)pentanal involves its interaction with molecular targets and pathways. For example, it has been identified as an inhibitor of sortase A transpeptidase, an enzyme involved in the virulence of Gram-positive pathogens . The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of peptide bonds in bacterial cell walls.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-2-(phenylhydrazono)butanoic acid: A related compound with similar structural features and biological activities.
2-(2-Phenylhydrazinylidene)alkanoic acids: A class of compounds with variations in the alkanoic acid chain length and substitutions on the phenyl ring.
Uniqueness
3-Oxo-2-(2-phenylhydrazinylidene)pentanal is unique due to its specific structure and reactivity. Its ability to inhibit sortase A transpeptidase sets it apart from other similar compounds, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(E)-1-hydroxy-2-phenyldiazenylpent-1-en-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(15)10(8-14)13-12-9-6-4-3-5-7-9/h3-8,14H,2H2,1H3/b10-8+,13-12? |
InChI-Schlüssel |
SXPYHUBCSOUTNG-VGJHYKQWSA-N |
Isomerische SMILES |
CCC(=O)/C(=C\O)/N=NC1=CC=CC=C1 |
Kanonische SMILES |
CCC(=O)C(=CO)N=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)
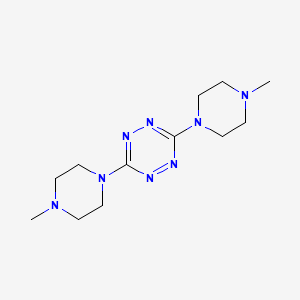

![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
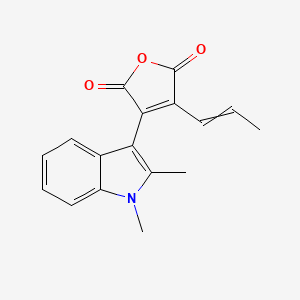
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
